Telcagepant (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-yl)piperidine-1-carboxamide) is a small molecule developed by Merck & Co., Inc. [, ]. It acts as a potent and selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor [, ]. Telcagepant is classified as a first-generation CGRP receptor antagonist, representing a novel approach to migraine treatment by targeting a different pathway than triptans [, ]. While it has shown promise in treating migraine, further development for clinical use was halted due to concerns about potential liver toxicity [, ].
Telcagepant is derived from a series of chemical modifications and syntheses aimed at optimizing its pharmacological properties. It belongs to the class of compounds known as azepanes, specifically featuring a six-membered nitrogen-containing ring. Its development was part of an effort to create more effective migraine treatments with improved safety profiles compared to existing therapies.
The synthesis of telcagepant has undergone several iterations to enhance efficiency and yield. A notable method involves asymmetric synthesis using iminium organocatalysis, which has been shown to achieve high enantiomeric excess (greater than 95%) in the formation of the C-6 stereogenic center. Key steps in this synthesis include:
Telcagepant's molecular structure is characterized by a complex arrangement of atoms that contributes to its biological activity. The compound features:
The compound's molecular formula is CHFNO, with a molecular weight of approximately 338.30 g/mol.
Telcagepant participates in various chemical reactions during its synthesis and potential degradation pathways:
These reactions are carefully controlled to ensure high purity and yield while minimizing by-products.
Telcagepant acts primarily as an antagonist at the calcitonin gene-related peptide receptor. This mechanism involves:
Clinical studies have shown that telcagepant can effectively reduce migraine frequency and severity when administered during an attack.
Telcagepant exhibits several notable physical and chemical properties:
These properties play a significant role in how telcagepant is formulated into dosage forms for clinical use.
The primary application of telcagepant lies in its use as a therapeutic agent for migraine treatment. Its development represents an important advancement in migraine management, offering an alternative mechanism compared to traditional treatments like triptans.
Additionally, ongoing research explores potential applications in other areas related to pain management and neurovascular disorders due to its mechanism of action targeting neurogenic inflammation pathways.
Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide abundantly expressed in the trigeminovascular system. During migraine attacks, CGRP is released from trigeminal ganglion neurons, triggering neurogenic inflammation through vasodilation of meningeal blood vessels and sensitization of peripheral and central pain pathways [1] [4]. The neuropeptide exists in two isoforms: α-CGRP (predominantly in primary spinal afferents of sensory ganglia) and β-CGRP (mainly in the enteric nervous system). CGRP-containing neurons project centrally to the trigeminal nucleus caudalis (TNC), where they facilitate synaptic transmission of pain signals to thalamic and cortical regions [1] [10].
CGRP exerts its effects via a heteromeric receptor complex comprising calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and receptor component protein (RCP). This receptor is distributed throughout migraine-relevant CNS regions, including the brainstem, thalamus, and hypothalamus [8]. Exogenous CGRP administration triggers migraine-like attacks in patients, while triptans normalize elevated CGRP levels during attacks, confirming CGRP's causative role in migraine pathogenesis [6] [10].
Table 1: CGRP Isoforms and Their Distribution
Isoform | Primary Location | Migraine-Relevant Functions |
---|---|---|
α-CGRP | Primary spinal afferents (C and Aδ fibers) | Nociception, vasodilation, central pain transmission |
β-CGRP | Enteric nervous system | Gastrointestinal function (minimal migraine involvement) |
The CGRP pathway's validation as a therapeutic target spurred development of receptor antagonists ("gepants"). Unlike triptans (vasoconstrictive 5-HT1B/1D agonists), gepants block CGRP signaling without vasoconstrictive effects, offering potential safety advantages for cardiovascular-risk patients [6] [9]. The first-generation gepant, olcegepant (BIBN4096BS), demonstrated clinical efficacy but required intravenous administration due to poor oral bioavailability [6]. This limitation drove research toward orally bioavailable antagonists.
Second-generation gepants were designed to overcome pharmacokinetic challenges while maintaining high receptor affinity. Their mechanism involves competitive inhibition at the CGRP receptor interface, particularly targeting RAMP1-dependent binding domains [8]. Crucially, gepants exhibit signal-specific antagonism: Olcegepant blocks CGRP-induced CREB phosphorylation more potently than cAMP accumulation, suggesting pathway-dependent efficacy [8]. This pharmacological nuance highlights the complexity of CGRP receptor modulation.
Telcagepant (MK-0974) emerged as the first orally bioavailable CGRP receptor antagonist to reach phase III clinical development. Its molecular structure features a zwitterionic design enhancing blood-brain barrier penetration, though debate persists whether its anti-migraine effects require central vs. peripheral activity [5] [8]. Telcagepant exhibits >1500-fold greater affinity for human versus rodent CGRP receptors, necessitating careful translation of preclinical data [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7